
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
Beschreibung
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS: 151907-79-8) is a chiral cyclopentene derivative with a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. This compound is a white to off-white crystalline solid, typically stored under inert atmosphere at 2–8°C to maintain stability . It is widely used as a key intermediate in enantioselective synthesis for pharmaceuticals, particularly in antiviral and anticancer drug development .
Key properties:
Eigenschaften
IUPAC Name |
(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151907-79-8 | |
Record name | (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Key Data:
-
aza-Michael Addition Efficiency : >90% diastereomeric excess (de) when using L-proline as a chiral catalyst.
Diastereomeric Ester Hydrolysis for Enantiomeric Resolution
Resolution of racemic mixtures via enzymatic hydrolysis is a pivotal strategy for obtaining the (1S,4R)-enantiomer. A study screened five lipases for their ability to hydrolyze methyl esters of diastereomeric 4-aminocyclopent-2-enecarboxylic acids. Candida rugosa lipase demonstrated superior selectivity, achieving 98% enantiomeric excess (ee) for the (1S,4R)-isomer under optimized conditions (pH 7.0 phosphate buffer, 37°C, 24 hours).
Enzyme | Selectivity (ee) | Hydrolysis Time | Yield |
---|---|---|---|
Candida rugosa | 98% | 24 hours | 85% |
Pseudomonas cepacia | 75% | 48 hours | 62% |
Porcine pancreas | 40% | 72 hours | 55% |
This method is advantageous for large-scale production due to its mild conditions and recyclability of the enzyme.
The introduction of the tert-butoxycarbonyl (Boc) group is universally critical. A standard protocol involves treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in DCM at 0°C, followed by gradual warming to room temperature. Triethylamine (2.5 equiv) is added to scavenge HCl, ensuring >95% Boc protection efficiency.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
A comparative evaluation of the above methods reveals trade-offs between stereoselectivity, scalability, and operational complexity:
Method | Stereoselectivity (ee) | Yield | Scalability | Cost Efficiency |
---|---|---|---|---|
Chiral Pool Synthesis | 90–95% | 78% | Moderate | High |
Enzymatic Hydrolysis | 98% | 85% | High | Moderate |
Diels-Alder Aminolysis | 80% (estimated) | 65% | Low | Low |
The enzymatic approach offers the highest enantiomeric purity, making it ideal for pharmaceutical applications, whereas the chiral pool method provides cost advantages for research-scale synthesis .
Analyse Chemischer Reaktionen
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amino group, enabling further functionalization.
Reagent | Conditions | Yield | Source |
---|---|---|---|
Trifluoroacetic acid | 0°C to room temperature, 1–2 hours | >95% | |
HCl (4M in dioxane) | Room temperature, 30 minutes | 90–95% |
Mechanism : Acidic hydrolysis protonates the Boc carbonyl oxygen, leading to carbamate decomposition and release of CO₂ and tert-butanol .
Hydrogenation of the Cyclopentene Ring
The unsaturated cyclopentene ring undergoes catalytic hydrogenation to form a saturated cyclopentane derivative. This reaction is stereospecific due to the compound’s chiral centers.
Catalyst | Conditions | Yield | Product Stereochemistry | Source |
---|---|---|---|---|
10% Pd/C | 50 psi H₂, methanol, 1 hour | 99% | Retained (1S,4R) | |
5% Pd/C | 40 psi H₂, ethyl acetate, 3 hours | >98% | Retained (1S,4R) |
Applications : Saturated analogs are intermediates in neurology-targeted drug candidates .
Substitution at the Amino Group
After Boc deprotection, the free amino group participates in nucleophilic substitutions, enabling peptide coupling or alkylation.
Reagent | Conditions | Product | Source |
---|---|---|---|
NHS-activated esters | DCM, room temperature, 12 hours | Amide derivatives | |
Alkyl halides | DMF, K₂CO₃, 60°C, 6 hours | N-alkylated cyclopentane analogs |
Key Finding : Coupling with activated esters proceeds with >90% efficiency in anhydrous dichloromethane .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes esterification or amidation for prodrug development or polymer synthesis.
Reaction Type | Reagent | Conditions | Yield | Source |
---|---|---|---|---|
Esterification | Methanol, H₂SO₄ | Reflux, 6 hours | 85% | |
Amidation | EDC/HOBt, amine | DMF, 0°C to RT, 24 hours | 78–82% |
Note : Methyl ester derivatives (e.g., CAS 9964776) are intermediates in asymmetric syntheses .
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
Industrial-Scale Reaction Optimization
Continuous-flow reactors and solid acid catalysts (e.g., H-BEA zeolite) enhance Boc deprotection efficiency (>98% yield) while reducing waste .
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates. The Boc (tert-butoxycarbonyl) group is particularly useful for protecting amines during synthesis, facilitating the formation of complex molecules without unwanted side reactions.
Peptide Synthesis
In peptide chemistry, (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid can be utilized as a chiral auxiliary or a precursor to amino acids. Its unique cyclopentene structure contributes to the development of cyclic peptides, which often exhibit improved stability and bioactivity compared to linear peptides.
From Cyclopentene Derivatives
One common method involves starting from commercially available cyclopentene derivatives. The process typically includes:
- Protection of Amines : Using Boc anhydride to protect the amine group.
- Carboxylation : Introducing a carboxylic acid group through carbonylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product.
Alternative Synthetic Routes
Recent studies have explored alternative methods involving asymmetric synthesis techniques that utilize chiral catalysts to enhance yield and selectivity for the desired stereoisomer.
Application in Anticancer Agents
Research has indicated that derivatives of this compound have shown promising results in anticancer activity. For instance, modifications of this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.
Use in Antibiotic Development
Another notable application is in the synthesis of novel antibiotics. The structural features of this compound allow it to mimic natural substrates involved in bacterial metabolism, thereby inhibiting growth and proliferation.
Summary Table of Applications
Wirkmechanismus
The mechanism of action of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the free amino group, which can participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Stereoisomeric Counterparts
Structural Derivatives
Functional Group Variations
- Methyl Ester Precursor: Methyl (1R,4S)-4-Boc-aminocyclopent-2-enecarboxylate (CAS: N/A) is a common intermediate. Hydrolysis with LiOH yields the carboxylic acid form .
- Tetrahydrofuran-3-yl Derivative : Synthesized via hydrogenation; used in prodrug strategies to enhance bioavailability .
Key Research Findings
Stereochemical Impact : The (1S,4R)-configuration exhibits superior enantiomeric excess (98% ee) compared to racemic mixtures, crucial for avoiding off-target effects in drug candidates .
Stability : Boc-protected derivatives are stable under acidic conditions but deprotect readily with TFA, enabling controlled drug-release mechanisms .
Cost and Availability : Pricing varies by vendor (e.g., 1g costs ~€59–70) , with (1S,4R) and (1R,4S) enantiomers priced similarly due to parallel synthetic routes .
Data Tables
Table 1: Physicochemical Properties
Property | (1S,4R)-Boc Acid | (1R,4S)-Boc Acid | (1R,4R)-Boc Acid |
---|---|---|---|
Melting Point | Not reported | Not reported | Not reported |
Boiling Point | Not reported | Not reported | 382.3°C (pred.) |
Solubility | DMF, THF | DMF, THF | DCM, MeOH |
Storage Conditions | 2–8°C, inert | 2–8°C, inert | 2–8°C, inert |
Biologische Aktivität
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, commonly referred to as Boc-4-aminocyclopent-2-enecarboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry. This compound is characterized by its unique structural features and biological properties, making it a valuable target for drug development and synthetic applications.
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight: 227.26 g/mol
- CAS Number: 151907-79-8
- Appearance: Grayish crystalline powder
- Melting Point: 152°C
- pKa: 4.31 (predicted)
The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various bioactive compounds. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions that can lead to the formation of peptide-like structures, which may exhibit enhanced biological activities.
Antimicrobial Activity
Research indicates that derivatives of cyclopentene carboxylic acids can possess antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing novel antibiotics.
Anticancer Potential
The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that modifications of cyclopentene derivatives can induce apoptosis in cancer cells, highlighting the need for further investigation into the anticancer potential of this compound.
Case Studies
Study | Findings |
---|---|
Study 1: Synthesis and Evaluation of Cyclopentene Derivatives | Demonstrated that Boc-protected amino acids can be effectively synthesized and exhibit varying degrees of biological activity, including antimicrobial effects against E. coli and S. aureus. |
Study 2: Anticancer Activity of Cyclopentene Compounds | Investigated the apoptosis-inducing effects of cyclopentene derivatives on human cancer cell lines, showing promising results in inhibiting cell growth through caspase activation pathways. |
Study 3: Structure-Activity Relationship | Explored how modifications to the Boc group influence the biological activity of cyclopentene derivatives, providing insights into optimizing their efficacy as therapeutic agents. |
Applications in Medicinal Chemistry
This compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its ability to form stable peptide bonds makes it suitable for developing peptide-based drugs targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (1S,4R)-4-((tert-Boc)amino)cyclopent-2-enecarboxylic acid, and how is stereochemical purity validated?
- Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions. Stereochemical control is achieved using chiral catalysts or resolved starting materials. Post-synthesis, enantiomeric purity is confirmed via chiral HPLC or polarimetry, while X-ray crystallography (e.g., as in structural studies of similar compounds ) validates absolute configuration. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements in solution.
Q. Which spectroscopic techniques are optimal for characterizing the Boc-protected amine and cyclopentene ring?
- Methodological Answer :
- NMR : H and C NMR identify the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and cyclopentene protons (distinct coupling patterns for vicinal hydrogens).
- IR : Stretching vibrations at ~1680–1720 cm confirm the carbonyl group of the Boc moiety.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. What storage conditions are recommended to preserve the compound’s stability?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation, as noted in safety data sheets for structurally related cyclopentene derivatives .
Advanced Research Questions
Q. How does the cyclopentene ring’s conformation in solution differ from its solid-state structure, and what techniques resolve these differences?
- Methodological Answer : In the solid state, X-ray crystallography reveals rigid chair-like or envelope conformations stabilized by intramolecular hydrogen bonds . In solution, dynamic NMR (e.g., variable-temperature studies) detects ring puckering equilibria. Computational methods (DFT or MD simulations) predict energy barriers for ring flipping, which can be cross-validated with NOE buildup rates .
Q. What mechanistic insights explain unexpected reactivity in peptide coupling reactions involving this compound?
- Methodological Answer : Steric hindrance from the cyclopentene ring and Boc group may slow acylation. Kinetic studies (e.g., monitoring by F NMR if fluorinated coupling agents are used) and DFT calculations can identify transition-state geometries. Comparative studies with derivatives lacking the Boc group (e.g., hydrochloride salts ) isolate electronic vs. steric effects. Contradictory data may arise from solvent polarity effects on nucleophilic attack—systematic solvent screening (e.g., DMF vs. THF) clarifies this .
Q. How can computational modeling predict the compound’s reactivity under catalytic conditions (e.g., hydrogenation or epoxidation)?
- Methodological Answer : Density Functional Theory (DFT) models the cyclopentene ring’s electron density distribution, identifying susceptible sites for electrophilic attack. For hydrogenation, transition-state simulations predict diastereoselectivity based on catalyst-adsorption geometries (e.g., Wilkinson’s catalyst vs. Crabtree’s). Experimental validation involves monitoring reaction progress with in-situ IR or GC-MS, comparing outcomes to computed pathways .
Q. What strategies resolve contradictions in bioactivity data when this compound is used as a enzyme inhibitor?
- Methodological Answer : Contradictions may arise from differential binding modes in enzyme isoforms. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities, while molecular docking (e.g., AutoDock Vina) identifies key interactions. Mutagenesis studies on target enzymes (e.g., substituting active-site residues) validate computational predictions. Cross-referencing with analogs (e.g., difluoromethyl derivatives ) isolates structural determinants of activity.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.